molecular formula C45H72O16 B13388234 Isoastragaloside-I

Isoastragaloside-I

Número de catálogo: B13388234
Peso molecular: 869.0 g/mol
Clave InChI: HVPKALQHGQMJER-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Isoastragaloside-I is a cycloartane glycoside isolated from Radix Astragali, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the fields of neuroprotection and anti-inflammation .

Análisis De Reacciones Químicas

Isoastragaloside-I undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Actividad Biológica

Isoastragaloside-I (ISO I) is a natural saponin derived from the roots of Astragalus membranaceus, a plant widely used in traditional Chinese medicine. Recent studies have highlighted its significant biological activities, particularly in anti-inflammatory and neuroprotective contexts. This article provides a comprehensive overview of the biological activity of ISO I, supported by data tables, case studies, and detailed research findings.

Anti-inflammatory Effects:
ISO I has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key player in inflammatory responses. In a study using BV-2 microglial cells stimulated with lipopolysaccharide (LPS), ISO I significantly reduced the release of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). It also downregulated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Inhibition of NF-κB Activation:
ISO I's mechanism involves preventing the phosphorylation and nuclear translocation of NF-κB. The treatment led to decreased luciferase activity associated with NF-κB, indicating its potential to mitigate neuroinflammation .

Table 1: Summary of Key Research Studies on this compound

Study ReferenceCell TypeTreatmentKey Findings
BV-2 cellsISO I (100 µM)Inhibited NO and TNF-α release; reduced iNOS and COX-2 levels.
BV-2 cellsISO I (varied doses)Suppressed NF-κB activation; inhibited LPS-induced inflammation.
ChondrocytesISO I (100 µM)Reduced inflammatory mediators via NF-κB and MAPK pathways.
Osteoarthritis modelISO I (varied doses)Inhibited matrix metalloproteinases; demonstrated protective effects on cartilage.

Case Studies

Neuroinflammation:
A significant study investigated the effects of ISO I on neuroinflammatory conditions. The results indicated that ISO I could effectively reduce markers of inflammation in activated microglial cells, suggesting its therapeutic potential for neurodegenerative diseases characterized by chronic inflammation .

Osteoarthritis:
In another study focusing on osteoarthritis, ISO I was found to inhibit the production of inflammatory mediators and matrix metalloproteinases in chondrocytes. This suggests that ISO I may play a protective role in joint health by mitigating inflammation and cartilage degradation .

Additional Biological Activities

Metabolic Effects:
Research has indicated that ISO I may improve insulin sensitivity and alleviate glucose intolerance in diabetic models. It enhances adiponectin levels, which is crucial for metabolic regulation .

Fibrosis Prevention:
Studies suggest that ISO I can inhibit fibroblast activation and extracellular matrix deposition, making it a candidate for treating conditions like pulmonary fibrosis .

Propiedades

Fórmula molecular

C45H72O16

Peso molecular

869.0 g/mol

Nombre IUPAC

[5-acetyloxy-4-hydroxy-6-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate

InChI

InChI=1S/C45H72O16/c1-21(47)56-26-19-55-38(34(31(26)51)57-22(2)48)60-28-11-13-45-20-44(45)15-14-41(7)35(43(9)12-10-29(61-43)40(5,6)54)23(49)17-42(41,8)27(44)16-24(36(45)39(28,3)4)58-37-33(53)32(52)30(50)25(18-46)59-37/h23-38,46,49-54H,10-20H2,1-9H3

Clave InChI

HVPKALQHGQMJER-UHFFFAOYSA-N

SMILES canónico

CC(=O)OC1COC(C(C1O)OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.